methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
Description
Introduction and Structural Significance
Heterocyclic Hybridization in Modern Medicinal Chemistry
The compound’s pharmacological potential arises from the hybridization states of its heteroatoms, which dictate electronic distribution and molecular geometry. Using the empirical formula $$ X = TNBS + DLP $$, where $$ TNBS $$ is the total number of bonds and $$ DLP $$ represents delocalized lone pairs, the hybridization of key atoms can be determined:
- Pyridine nitrogen : With three sigma bonds and one delocalized lone pair ($$ X = 3 + 1 = 4 $$), this atom adopts $$ sp^2 $$ hybridization, enabling aromaticity and planar geometry critical for π-π stacking interactions.
- Thiophene sulfur : Two sigma bonds and two delocalized lone pairs ($$ X = 2 + 2 = 4 $$) result in $$ sp^2 $$ hybridization, stabilizing the thiophene ring’s conjugation.
- Sulfamoyl sulfur : Four sigma bonds ($$ TNBS = 4 $$) and no delocalized lone pairs ($$ DLP = 0 $$) yield $$ sp^3 $$ hybridization, creating a tetrahedral geometry that enhances hydrogen-bonding capacity.
These hybridization states optimize the compound’s solubility, rigidity, and binding affinity, aligning with trends in heterocyclic drug design.
Structural Components and Their Pharmacological Relevance
Tetrahydroindazole Scaffold
The 4,5,6,7-tetrahydro-1H-indazole core introduces partial saturation, balancing rigidity and flexibility. This scaffold, as seen in sigma-2 receptor ligands, enables selective interactions with hydrophobic binding pockets while reducing metabolic susceptibility compared to fully aromatic systems. The tetrahydroindazole’s chair-like conformation aligns with bioactive conformations observed in kinase inhibitors, suggesting potential for modulating enzymatic activity.
Pyridine Moiety
The pyridin-2-yl group contributes to solubility via its lone pair of electrons, which facilitates hydrogen bonding with water or target proteins. Its $$ sp^2 $$-hybridized nitrogen enhances electron-withdrawing effects, polarizing adjacent bonds and stabilizing charge-transfer interactions. Pyridine’s role in improving blood-brain barrier penetration, as seen in neuroactive compounds, further underscores its utility.
Thiophene-Sulfamoyl Integration
The thiophene ring’s electron-rich aromatic system enhances π-π interactions with aromatic residues in target proteins, while the sulfamoyl group (–SO$$_2$$NH–) acts as a bioisostere for carboxylic acids, offering improved metabolic stability and solubility. This combination mirrors antimicrobial sulfonamides, where sulfamoyl groups disrupt folate biosynthesis via hydrogen bonding.
Bioisosteric Relationships and Molecular Design Rationale
Bioisosteric substitutions in the compound refine its drug-likeness:
- Pyridine-for-benzene replacement : The pyridine ring replaces a benzene ring to enhance solubility and reduce hydrophobicity, a strategy validated in kinase inhibitors like imatinib.
- Sulfamoyl-for-carboxylate substitution : The sulfamoyl group mimics carboxylate’s hydrogen-bonding capacity while resisting enzymatic hydrolysis, a tactic employed in protease inhibitors.
- Tetrahydroindazole-for-indazole modification : Partial saturation reduces planar rigidity, improving membrane permeability compared to fully aromatic indazoles.
These substitutions reflect a balance between target affinity and pharmacokinetic optimization.
Historical Context in Heterocyclic Compound Development
Heterocycles dominate medicinal chemistry, constituting >85% of FDA-approved drugs. Key historical milestones relevant to this compound include:
- Tetrahydroindazoles : Developed as sigma-2 ligands for cancer and CNS disorders, with potency enhanced by C5-substituted amines.
- Pyridine derivatives : Pioneered in antihistamines (e.g., pyridostigmine) and antibiotics (e.g., pyrazinamide), leveraging nitrogen’s electronic effects.
- Sulfamoyl-containing drugs : Sulfanilamide’s 1930s discovery revolutionized antibacterial therapy, inspiring sulfonamide-based enzyme inhibitors.
This compound integrates these legacy elements into a multifunctional scaffold, exemplifying modern iterative drug design.
Tables
Table 1: Hybridization States of Key Heteroatoms
| Heteroatom | Location | TNBS | DLP | Hybridization |
|---|---|---|---|---|
| Nitrogen | Pyridine | 3 | 1 | $$ sp^2 $$ |
| Sulfur | Thiophene | 2 | 2 | $$ sp^2 $$ |
| Sulfur | Sulfamoyl | 4 | 0 | $$ sp^3 $$ |
Properties
IUPAC Name |
methyl 3-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-28-20(25)19-17(9-13-29-19)30(26,27)22-11-12-24-16-8-3-2-6-14(16)18(23-24)15-7-4-5-10-21-15/h4-5,7,9-10,13,22H,2-3,6,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESHHQHLJLCAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate, which undergoes sulfonation to introduce the sulfamoyl group. The pyridinyl-tetrahydroindazole moiety is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups may produce corresponding amines .
Scientific Research Applications
Methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
A. Sulfonylurea Herbicides ()
Compounds like metsulfuron-methyl and triflusulfuron-methyl share the following features with the target molecule:
Key Differences :
- The target’s indazole-pyridine system may confer distinct target specificity compared to the triazine-based herbicides.
- Sulfonylureas exhibit herbicidal activity via ALS inhibition, whereas the target’s indazole-thiophene scaffold could target mammalian enzymes (e.g., kinases) .
B. Tetrahydroimidazopyridine Derivatives ()
Compound 1l (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) shares:
- A bicyclic heterocyclic core (tetrahydroimidazopyridine vs. tetrahydroindazole).
- Ester groups and aromatic substituents (e.g., nitrophenyl).
Key Differences :
Methodological Considerations ()
Structural similarity assessments (e.g., Tanimoto coefficient, pharmacophore mapping) would classify the target as moderately similar to sulfonylureas and bicyclic heterocycles. Key principles include:
Biological Activity
Methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound with notable biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Compound Overview
The compound's structure includes a thiophene ring substituted with a sulfamoyl group and an indazole moiety linked to a pyridine derivative. This unique configuration contributes to its biological activity, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Core : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfamoyl Group : The sulfamoyl group is introduced via nucleophilic substitution reactions.
- Attachment of Indazole and Pyridine Moieties : This step involves coupling reactions that link the indazole and pyridine derivatives to the thiophene core.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related thiophene derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 13a | Pseudomonas aeruginosa | 25 |
| 13b | Bacillus subtilis | 23 |
Anticancer Activity
The compound has been evaluated for its anticancer potential. A study demonstrated that related indazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of apoptotic pathways .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4 | MCF-7 | 23.2 |
| 5 | MCF-7 | 52.9 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. For example:
- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.
- Receptor Binding : It can bind to cellular receptors involved in growth signaling pathways, leading to reduced proliferation.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical settings:
- Antileishmanial Activity : Compounds structurally similar to methyl 3-{...} have shown promising results in inhibiting Leishmania species by targeting specific metabolic pathways .
- Antimalarial Properties : Some derivatives have been noted for their ability to inhibit enzymes essential for the life cycle of malaria parasites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
